molecular formula C8H9ClFNO B13048768 (R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL

(R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL

Cat. No.: B13048768
M. Wt: 189.61 g/mol
InChI Key: NJCRJRKCTSAZTQ-QMMMGPOBSA-N
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Description

®-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted aromatic ring, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-5-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can undergo reduction reactions to modify the aromatic ring or the amino group.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or defluorinated products.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study the effects of fluorinated and chlorinated aromatic compounds on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine

In medicine, ®-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. The fluorine and chlorine atoms enhance its binding affinity and specificity for certain targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Amino-2-(2-chloro-5-fluorophenyl)ethanol: A racemic mixture of the compound.

    2-Amino-2-(2-chlorophenyl)ethanol: A similar compound lacking the fluorine atom.

Uniqueness

®-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms on the aromatic ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

(2R)-2-amino-2-(2-chloro-5-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

NJCRJRKCTSAZTQ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@H](CO)N)Cl

Canonical SMILES

C1=CC(=C(C=C1F)C(CO)N)Cl

Origin of Product

United States

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